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molecular formula C12H14O4 B8615813 3-(1-Hydroxy-4-methylpent-2-en-1-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 5169-81-3

3-(1-Hydroxy-4-methylpent-2-en-1-ylidene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No. B8615813
M. Wt: 222.24 g/mol
InChI Key: RJJHLSTYKMSPHP-UHFFFAOYSA-N
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Patent
US06420569B1

Procedure details

To a mixture of 450 mg of 2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione and 40 ml of 2-propanol, 400 mg of potassium carbonate were added and stirred at room temperature for 12 hours. The reaction mixture was then concentrated, and methyl t-butyl ether and 3% hydrochloric acid were added thereto. The separated organic layer was washed with saturated brine once, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 340 mg of 4-hydroxy-6-methyl- 3-(4-methyl-2-pentenoyl)-2-pyrone.
Name
2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:11][C:10](=[O:12])[C:9]2[C:8](=[O:13])[CH2:7][CH:6]([CH:14]([CH3:16])[CH3:15])[O:5][C:4]=2[CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>CC(O)C>[OH:5][C:4]1[CH:3]=[C:2]([CH3:1])[O:11][C:10](=[O:12])[C:9]=1[C:8](=[O:13])[CH:7]=[CH:6][CH:14]([CH3:15])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
2, 3-dihydro-7-methyl-2-(1-methylethyl)-4H,5H-pyrano[4,3-b]pyran-4,5-dione
Quantity
450 mg
Type
reactant
Smiles
CC1=CC=2OC(CC(C2C(O1)=O)=O)C(C)C
Name
Quantity
400 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
methyl t-butyl ether and 3% hydrochloric acid were added
WASH
Type
WASH
Details
The separated organic layer was washed with saturated brine once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1=C(C(OC(=C1)C)=O)C(C=CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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